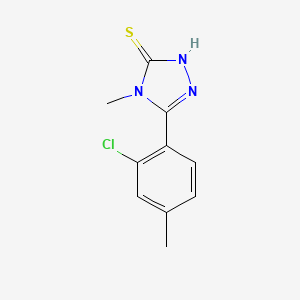

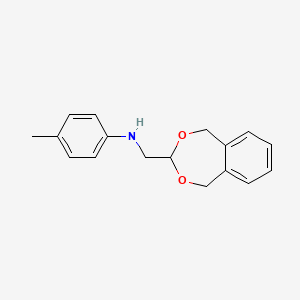

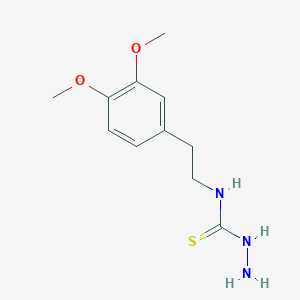

![molecular formula C11H12N4O2S B1298980 [5-(4-Amino-phenyl)-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid CAS No. 421567-49-9](/img/structure/B1298980.png)

[5-(4-Amino-phenyl)-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound [5-(4-Amino-phenyl)-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid is a derivative of triazole, a class of heterocyclic compounds featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The triazole ring is a versatile scaffold that is commonly used in medicinal chemistry for the synthesis of various biologically active compounds due to its mimicry of peptide bonds and its ability to engage in hydrogen bonding with biological targets.

Synthesis Analysis

The synthesis of triazole derivatives can be complex due to the possibility of rearrangements such as the Dimroth rearrangement. For instance, heating 4-substituted 5-amino-1-phenyl-1,2,3-triazoles in acetic anhydride can lead to acetyl derivatives of isomeric 5-anilino-1,2,3-triazoles, which can further retrogress to acetyl derivatives of the amino-compounds upon prolonged refluxing in acetic anhydride . To avoid such rearrangements, a ruthenium-catalyzed cycloaddition protocol has been developed, which allows for the synthesis of protected versions of triazole amino acids with complete regiocontrol . Additionally, a new method for synthesizing 1-methyl-4-phenyl-1H-1,2,3-triazole derivatives has been reported, which involves the reaction of phenyl acetylene with sodium azide and methyl iodide in the presence of copper iodide .

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the presence of the triazole ring, which can be substituted at various positions to yield a wide range of compounds with different properties. The presence of an amino group, as in the case of 4-amino-3-mercapto-5-pyridin-3'-yl-[1,2,4]-triazole, allows for further functionalization and the formation of various derivatives through reactions with aldehydes, thioacetic acid, and aromatic amines .

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions, including acylation, cycloaddition, and condensation reactions. The acylation of 5-amino- or 5-anilino-1,2,3-triazoles can yield unrearranged products when performed at room temperature in the presence of concentrated sulfuric acid . Cycloaddition reactions, particularly those catalyzed by ruthenium, can be employed to synthesize triazole-containing dipeptides and other biologically active compounds . Furthermore, triazole derivatives can react with aldehydes and thioacetic acid to form thiazolidinones, which have shown antimicrobial and antitubercular activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by the substituents on the triazole ring. These properties can affect the solubility, stability, and reactivity of the compounds. For example, the introduction of an acetyl group can increase the lipophilicity of the compound, which may influence its biological activity and pharmacokinetic profile. The presence of an amino group can enhance the compound's ability to form hydrogen bonds, which is important for its interaction with biological targets .

Scientific Research Applications

Reactivity and Biological Activity

1,2,4-Triazole derivatives, including those with amino groups and sulfur-containing substituents similar to the compound , have been extensively studied for their reactivity and biological activities. These compounds exhibit significant antioxidant, antiradical activities, and can positively impact biochemical processes, especially in patients subjected to high doses of radiation. The structural similarity of some 1,2,4-triazoles to biogenic amino acids like cysteine, which possesses a free SH-group, underlines their potential in mimicking or influencing biological pathways (А. G. Kaplaushenko, 2019).

Applications in Organic Synthesis

The amino-1,2,4-triazoles serve as crucial raw materials for the fine organic synthesis industry, finding use in the production of agricultural products, pharmaceuticals, dyes, and high-energy materials. This versatility is attributed to their ability to undergo various chemical transformations, providing new opportunities for the development of novel compounds with enhanced properties and applications (Nazarov V.N., D. Miroshnichenko, A. A. Ivakh, B. Uspensky, 2021).

Pharmaceutical and Medicinal Chemistry

Research on 1,2,4-triazole derivatives has highlighted their potential in pharmaceutical and medicinal chemistry. These compounds exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, antioxidant, and anti-inflammatory effects. The development of novel 1,2,4-triazole-based drugs for various diseases is a promising direction, leveraging the structural flexibility and reactivity of these compounds to target specific biological pathways (M. V. Ohloblina, 2022).

properties

IUPAC Name |

2-[[5-(4-aminophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O2S/c1-15-10(7-2-4-8(12)5-3-7)13-14-11(15)18-6-9(16)17/h2-5H,6,12H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAXMXWSTXGKATB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=C1SCC(=O)O)C2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[5-(4-Amino-phenyl)-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

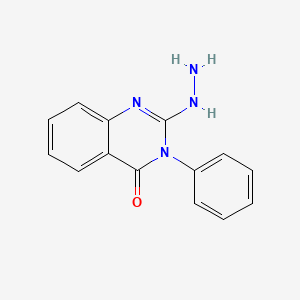

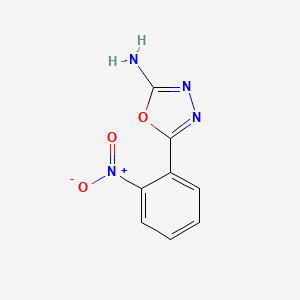

![4-[(2-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B1298908.png)

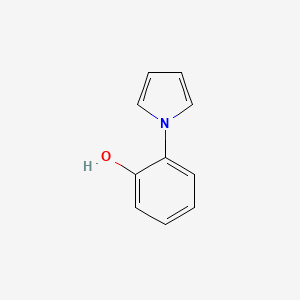

![2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1298937.png)